molecular formula C23H28N2O3 B6538562 4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide CAS No. 1060259-78-0

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

Cat. No.: B6538562
CAS No.: 1060259-78-0
M. Wt: 380.5 g/mol
InChI Key: BZMGRTCZSNBTMN-UHFFFAOYSA-N
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Description

4-Butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a benzamide derivative featuring a butoxy substituent at the 4-position of the benzamide ring and a pyrrolidin-1-yl-ethyl ketone group attached to the para position of the aniline moiety.

Properties

IUPAC Name

4-butoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-2-3-16-28-21-12-8-19(9-13-21)23(27)24-20-10-6-18(7-11-20)17-22(26)25-14-4-5-15-25/h6-13H,2-5,14-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMGRTCZSNBTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:

    Formation of the Benzamide Core: This can be achieved through the reaction of aniline derivatives with carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the benzamide core.

    Attachment of the Butoxy Group: The butoxy group can be introduced through etherification reactions, typically involving the reaction of an alcohol with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituent on Benzamide Key Structural Features Molecular Weight (g/mol) Notable Biological Activity
4-Butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide Butoxy (-O-C₄H₉) Long alkoxy chain enhances lipophilicity ~386.5* Hypothesized to modulate neurological targets (inferred from analogs)
4-Fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide Fluoro (-F) Electronegative fluorine improves metabolic stability 326.4 Potential receptor antagonism; moderate stability under physiological conditions
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide Trifluoromethyl (-CF₃) Strong electron-withdrawing group enhances binding affinity ~393.4 High lipophilicity; activity in neurological pathways (e.g., anxiety/depression models)
3,4-Difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide Difluoro (-F₂) Dual halogenation increases target selectivity ~344.3 P2X7 receptor inhibition; anti-inflammatory activity
N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide None (parent structure) Simplest analog with no benzamide substituents ~280.3 Baseline activity for SAR studies; limited potency

*Calculated based on molecular formula C₂₃H₂₇N₂O₃.

Key Findings from Analog Studies

  • Lipophilicity and Bioavailability : The butoxy group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., fluoro or trifluoromethyl) . However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.
  • Target Selectivity : Fluorinated analogs (e.g., 4-fluoro and 3,4-difluoro derivatives) exhibit specificity for receptors like P2X7, which is implicated in inflammatory responses . The trifluoromethyl analog shows stronger binding to neurological targets, possibly due to its electron-withdrawing effects .
  • Metabolic Stability : The pyrrolidine ring’s oxidation susceptibility is mitigated by electron-withdrawing groups (e.g., -CF₃), whereas alkoxy substituents (e.g., butoxy) may require structural shielding to prevent enzymatic degradation .

Biological Activity

The compound 4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a member of the benzamide family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C24H27N3O3
  • Molecular Weight : 413.49 g/mol
  • CAS Number : 496914-72-8

Structural Features

The compound features a butoxy group and a pyrrolidine moiety, which are known to influence its interaction with biological targets. The presence of the oxo group enhances its reactivity and potential binding affinity to specific receptors.

Antiviral Activity

Recent studies have highlighted that benzamide derivatives can exhibit significant antiviral properties. For instance, certain benzamide derivatives have been shown to inhibit the replication of the hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism is crucial as it prevents the assembly of viral nucleocapsids, thereby reducing viral load in infected cells .

Antifungal Activity

A series of novel benzamides, including derivatives similar to This compound , have demonstrated promising antifungal activity. In tests against various fungi such as Botrytis cinerea and Fusarium graminearum, several compounds exhibited fungicidal effects superior to standard treatments like pyraclostrobin .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their capacity to inhibit enzymes critical for viral replication and cellular metabolism.
  • Modulation of Receptor Activity : The compound may bind to receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Study 1: Antiviral Efficacy

In a controlled study, a group of benzamide derivatives including the target compound was evaluated for their efficacy against HBV. Results indicated that certain derivatives significantly reduced cytoplasmic HBV DNA levels, suggesting that they could serve as potential therapeutic agents in managing chronic HBV infections .

Study 2: Antifungal Screening

In another investigation, a library of benzamide derivatives was screened for antifungal activity. The findings revealed that several compounds exhibited high activity against Botrytis cinerea, with some achieving over 80% inhibition at concentrations lower than standard antifungal agents .

Table 1: Biological Activities of Benzamide Derivatives

Compound NameActivity TypeTarget OrganismEfficacy (%)
This compoundAntiviralHepatitis B VirusSignificant reduction in viral load
Benzamide Derivative AAntifungalBotrytis cinerea84.4
Benzamide Derivative BAntifungalFusarium graminearum83.6

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